molecular formula C19H20N2OS B3000059 N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide CAS No. 900004-74-2

N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide

Cat. No.: B3000059
CAS No.: 900004-74-2
M. Wt: 324.44
InChI Key: KCHLPKXUKFDKEC-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole are used for their antimicrobial, antifungal, and antiviral properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can be used to synthesize anti-inflammatory agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Antibacterial Agents

  • Compounds related to N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. Their synthesis and evaluation suggest potential for developing novel antibacterial agents (Palkar et al., 2017).

Anticancer Compounds

  • Certain derivatives have demonstrated significant anticancer activities. Studies have focused on their cytotoxic and apoptotic activities against various cancer cell lines, suggesting their potential as anticancer compounds (Liu et al., 2019).

Antitubercular and Antimicrobial Activities

  • Some synthesized compounds related to this chemical have been tested for their antitubercular and antimicrobial potential. The relationship between structure and activity of these compounds is a key area of study (Deohate & Mulani, 2019).

DNA Binding and Genotoxicity

  • Research has also delved into the interaction of similar compounds with DNA, their genotoxicity, and antiproliferative activity in human tumor cells. These studies highlight the potential biomedical applications of these compounds (González-Álvarez et al., 2013).

Insecticidal and Antibacterial Potential

  • There's also evidence of insecticidal and antibacterial potential in related compounds, which could have implications in agriculture and public health (Deohate & Palaspagar, 2020).

Anti-Tumor Agents

  • Several compounds containing benzo[d]thiazol derivatives have been synthesized and evaluated for their anti-tumor activities, indicating potential in cancer therapy (Gomha et al., 2016).

Antimicrobial Agents

  • Research into sulfonamide derivatives hybridized with benzo[d]thiazole ring structures has shown promising results as antimicrobial agents, indicating a wide range of applications in fighting bacterial infections (Abbas et al., 2017).

Future Directions

The future directions for research on benzothiazole derivatives could include the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective drugs .

Properties

IUPAC Name

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-3-7-18(22)21(13-15-8-5-4-6-9-15)19-20-16-11-10-14(2)12-17(16)23-19/h4-6,8-12H,3,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHLPKXUKFDKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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